2-(2,6-Difluorophenyl)imidazole-5-methanol is a chemical compound classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at non-adjacent positions. This particular compound features a difluorophenyl group and a hydroxymethyl group, which contribute to its unique properties and potential applications in various scientific fields, including medicinal chemistry and catalysis .
The synthesis of 2-(2,6-difluorophenyl)imidazole-5-methanol typically involves several key steps:
The molecular formula for 2-(2,6-difluorophenyl)imidazole-5-methanol is , with a molecular weight of approximately 210.18 g/mol. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N2O |
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | [2-(2,6-difluorophenyl)-1H-imidazol-5-yl]methanol |
| InChI | InChI=1S/C10H8F2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
| InChI Key | LUWFGPVLTYIYPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=NC=C(N2)CO)F |
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in various fields.
The mechanism of action for 2-(2,6-difluorophenyl)imidazole-5-methanol involves its interaction with specific biological targets:
The compound is typically characterized by:
Key chemical properties include:
The scientific uses of 2-(2,6-difluorophenyl)imidazole-5-methanol are diverse:
The synthesis of 2-(2,6-difluorophenyl)imidazole-5-methanol primarily relies on multicomponent condensation reactions, employing 2,6-difluorobenzaldehyde, glyoxal derivatives, and ammonium acetate as key precursors. A CuI-catalyzed protocol enables the formation of the trisubstituted imidazole core under optimized conditions. This method involves reacting benzil or its analogues with 2,6-difluorobenzaldehyde and ammonium acetate in butanol at reflux, achieving yields up to 85–95% within 20–30 minutes. The reaction proceeds via nucleophilic addition of ammonia (from ammonium acetate) to dicarbonyl compounds, followed by cyclodehydration. Substituent compatibility includes halogenated, electron-donating, and electron-withdrawing groups on aromatic aldehydes, though sterically hindered ortho-substituted substrates may require extended reaction times [6].
Table 1: Solvent Optimization for CuI-Catalyzed Imidazole Synthesis
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| DMSO | 140 | 90 | 75 |
| DMF | 140 | 90 | 65 |
| Butanol | Reflux | 20 | 85 |
| Ethanol | Reflux | 70 | 76 |
| Water | Reflux | 90 | 10 |
Electrochemical synthesis offers an eco-friendly alternative for constructing the imidazole ring. Using a two-electrode system (graphite anode and platinum cathode) with a 5 V DC power supply in aqueous ammonium acetate, this method facilitates oxidative cyclization at ambient temperature. The electro-catalyzed approach eliminates the need for high-temperature reflux and organic solvents, reducing byproduct formation. Key parameters include:
Functional group interconversion provides access to 2-(2,6-difluorophenyl)imidazole-5-methanol when direct condensation is impractical:
Solvent polarity and protic character critically influence reaction kinetics and yields:
Table 2: Catalyst Performance in Imidazole Condensation
| Catalyst | Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| CuI | 20 | Butanol | 85 |
| CuI | 15 | Butanol | 85 |
| CuI | 10 | Butanol | 84 |
| CuBr | 20 | DMSO | 65 |
| None | – | Butanol | <30 |
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5